![molecular formula C10H14N2O2 B1529747 Tert-butyl 4-aminopyridine-2-carboxylate CAS No. 868171-68-0](/img/structure/B1529747.png)
Tert-butyl 4-aminopyridine-2-carboxylate
Overview
Description
Tert-butyl 4-aminopyridine-2-carboxylate is an organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene and pyrrole, but it has one CH group replaced by a nitrogen atom .
Physical And Chemical Properties Analysis
Tert-butyl 4-aminopyridine-2-carboxylate is a solid substance. A similar compound, tert-butyl 2-aminopyridine-3-carboxylate, has a melting point of 117-119°C . The physical and chemical properties of Tert-butyl 4-aminopyridine-2-carboxylate may vary depending on its purity and storage conditions.Scientific Research Applications
Organic Synthesis
“Tert-butyl 4-aminopyridine-2-carboxylate” serves as a versatile intermediate in organic synthesis. It is particularly valuable in the synthesis of various amides, sulphonamides, and other nitrogen-containing heterocycles . Its tert-butyl group acts as a protecting group, which can be easily removed under acidic conditions, making it a convenient choice for multi-step synthetic routes.
Pharmacology
In pharmacology, this compound finds use in the development of new medicinal drugs. It is a key precursor in the synthesis of compounds with potential antibacterial and antifungal properties . The aminopyridine moiety is a common feature in molecules that interact with biological targets, offering avenues for the development of new therapeutic agents.
Material Science
In material science, “Tert-butyl 4-aminopyridine-2-carboxylate” contributes to the creation of novel materials with specific electronic or photonic properties. Its incorporation into polymers or small molecules can influence the conductivity and reactivity of materials, which is essential for developing advanced materials for electronic applications .
Analytical Chemistry
Analytical chemists utilize “Tert-butyl 4-aminopyridine-2-carboxylate” as a standard or reagent in various analytical techniques. It can be used to calibrate instruments or as a reactant in the development of new analytical methods, such as chromatography or spectroscopy, to detect or quantify other substances .
Biochemistry
In biochemistry, this compound is used in the study of enzyme-catalyzed reactions and biochemical pathways. It may act as an inhibitor or substrate analog to probe the function of enzymes, particularly those involved in the metabolism of pyridine-containing compounds .
Industrial Uses
Industrially, “Tert-butyl 4-aminopyridine-2-carboxylate” is employed in the large-scale synthesis of chemicals, where it is valued for its reactivity and ease of handling. It is used in the production of dyes, agrochemicals, and other industrial chemicals that require pyridine derivatives as building blocks .
Safety And Hazards
The safety data sheet for a related compound, tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate, indicates that it is considered hazardous. It may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .
properties
IUPAC Name |
tert-butyl 4-aminopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKYHZODAGUQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-aminopyridine-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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